molecular formula C19H32N4 B5487372 4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine

4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine

Cat. No. B5487372
M. Wt: 316.5 g/mol
InChI Key: XCJDUVHYPIFGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine, commonly known as IDPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IDPP belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of IDPP is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. IDPP has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which may contribute to its anticonvulsant, anxiolytic, and antinociceptive effects.
Biochemical and Physiological Effects:
IDPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant, anxiolytic, and antinociceptive effects. Additionally, IDPP has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using IDPP in lab experiments is its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, IDPP has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using IDPP in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder the development of targeted therapies.

Future Directions

There are several future directions for research on IDPP. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to investigate its mechanism of action and develop targeted therapies. Additionally, more research is needed to fully understand the biochemical and physiological effects of IDPP, which may contribute to its therapeutic potential.

Synthesis Methods

IDPP can be synthesized using a variety of methods, including the reaction of 2,4-diamino-5,6-dimethylpyrimidine with 1-isobutyl-4-piperidone followed by the addition of pyrrolidine. Another method involves the reaction of 2,4-diamino-5,6-dimethylpyrimidine with 1-isobutyl-4-piperidinol, followed by the addition of pyrrolidine.

Scientific Research Applications

IDPP has been investigated for its potential therapeutic applications in various scientific research studies. One such study showed that IDPP has anticonvulsant effects and can be used in the treatment of epilepsy. Another study demonstrated that IDPP has anxiolytic effects and can be used in the treatment of anxiety disorders. Additionally, IDPP has been shown to have antinociceptive effects, making it a potential candidate for the treatment of pain.

properties

IUPAC Name

4,5-dimethyl-6-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4/c1-14(2)11-22-8-5-17(6-9-22)18-7-10-23(12-18)19-15(3)16(4)20-13-21-19/h13-14,17-18H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJDUVHYPIFGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(C2)C3CCN(CC3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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